molecular formula C10H9IN2 B1407655 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine CAS No. 1447912-71-1

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine

Cat. No.: B1407655
CAS No.: 1447912-71-1
M. Wt: 284.1 g/mol
InChI Key: GSSLGMWFOZMALJ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with cyclopropyl ketone and subsequent iodination. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . The reaction conditions often include the use of a catalyst such as a Lewis acid and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, N-oxides, and cyclized derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The cyclopropyl and iodo groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-chloroimidazo[1,2-a]pyridine
  • 2-Cyclopropyl-6-bromoimidazo[1,2-a]pyridine
  • 2-Cyclopropyl-6-fluoroimidazo[1,2-a]pyridine

Uniqueness

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodo group, which imparts distinct reactivity and biological properties compared to its chloro, bromo, and fluoro analogues. The iodo group is larger and more polarizable, which can enhance interactions with biological targets and improve the compound’s overall efficacy .

Biological Activity

Overview

2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound enhance its interaction with biological targets, making it a valuable candidate for drug development.

  • IUPAC Name : this compound
  • Molecular Formula : C10H9IN2
  • CAS Number : 1447912-71-1

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the iodo group enhances the compound's binding affinity and specificity towards these targets. For example, studies have indicated that this compound can inhibit certain kinases involved in cell signaling pathways, which is critical for its anticancer activity .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. Its activity against cancer cells has been attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects on breast cancer cells.
    • Method : MTT assay was used to assess cell viability.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Study :
    • Objective : To assess the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • Method : Disk diffusion method was employed.
    • Findings : Significant zones of inhibition were observed, suggesting effective antimicrobial properties.
  • Anti-inflammatory Study :
    • Objective : To investigate the effects on LPS-induced inflammation in macrophages.
    • Method : ELISA assays were conducted to measure cytokine levels.
    • Findings : The compound significantly reduced TNF-alpha and IL-6 levels compared to controls.

Comparison with Similar Compounds

Compound NameBiological ActivityUnique Features
2-Cyclopropyl-6-chloroimidazo[1,2-a]pyridineModerate anticancer activityChlorine substituent
2-Cyclopropyl-6-bromoimidazo[1,2-a]pyridineLower antimicrobial activityBromine substituent
2-Cyclopropyl-6-fluoroimidazo[1,2-a]pyridineWeak anti-inflammatory effectsFluorine substituent

The iodo group in this compound enhances its reactivity and biological efficacy compared to its chloro, bromo, and fluoro analogs.

Properties

IUPAC Name

2-cyclopropyl-6-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2/c11-8-3-4-10-12-9(7-1-2-7)6-13(10)5-8/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLGMWFOZMALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C=C(C=CC3=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-cyclopropylethanone (18.0 g), 5-iodopyridin-2-amine (5.2 g) and EtOH (100 ml) was heated at reflux for 16 h. The reaction mixture was then cooled to room temperature, and concentrated in vacuo. The resulting residue was diluted with DCM (200 ml), and washed with water (100 ml) and brine (100 ml). The DCM layer was dried over Na2SO4 and concentrated in vacuo. The crude product thus obtained was purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (1.53 g) as a yellow solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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